

Quantifying SJG-136-DNA Adducts in Tumor Samples: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Anticancer agent 136	
Cat. No.:	B12389966	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJG-136 (also known as SG2000 or NSC 694501) is a potent pyrrolobenzodiazepine (PBD) dimer with significant antitumor activity. Its mechanism of action involves binding to the minor groove of DNA and forming covalent adducts, primarily interstrand cross-links, which are highly cytotoxic to cancer cells.[1][2] The sequence-selective nature of SJG-136, with a preference for purine-GATC-pyrimidine sequences, distinguishes it from other DNA-binding agents.[1] The formation of these DNA adducts is a critical event in the therapeutic efficacy of SJG-136, and their quantification in tumor tissue is essential for understanding its pharmacodynamics, optimizing dosing regimens, and developing biomarkers of response.

This document provides detailed application notes and protocols for the quantification of SJG-136-DNA adducts in tumor samples, targeting researchers, scientists, and drug development professionals. The methodologies described herein are crucial for preclinical and clinical evaluation of SJG-136 and other PBD-based anticancer agents.

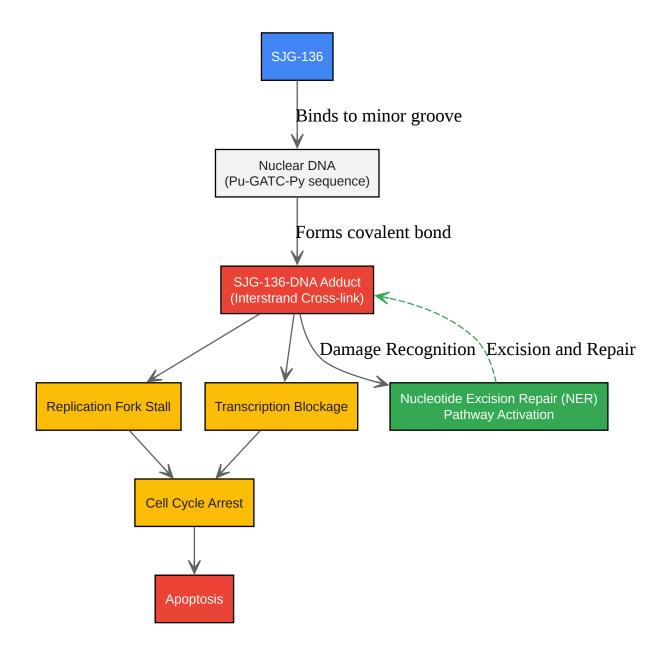
Mechanism of Action and Cellular Response

SJG-136 functions as a DNA cross-linking agent. The two reactive imine moieties of the PBD dimer covalently bind to the N2 position of guanine bases on opposite DNA strands, leading to the formation of interstrand cross-links.[2] These cross-links are minimally distorting to the DNA helix, which may allow them to evade detection by certain DNA repair mechanisms, leading to



their persistence.[2] The presence of these adducts physically blocks DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

The primary cellular response to SJG-136-induced DNA damage involves the Nucleotide Excision Repair (NER) pathway. The NER machinery recognizes the helical distortion caused by the adducts and initiates a cascade of events to excise the damaged DNA segment.



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Caption: SJG-136 mechanism of action and DNA damage response.



Quantitative Data on SJG-136-DNA Adducts

The formation of SJG-136-DNA adducts has been quantified in both preclinical and clinical settings. The following tables summarize key quantitative findings.

Table 1: Preclinical Quantification of SJG-136-DNA Interstrand Cross-links in a Human Colon Xenograft Model (LS174T)

Dose of SJG-136 (mg/kg, i.v.)	Time Post-Administration (hours)	DNA Cross-linking (% Decrease in Tail Moment)
0.3	1	~20%
0.3	6	~35%
0.3	24	~30%
0.45	1	~35%
0.45	6	~50%
0.45	24	~45%

Data adapted from a study using a modified single-cell gel electrophoresis (comet) assay.[1][3] The percentage decrease in tail moment is proportional to the level of DNA interstrand cross-linking.

Table 2: Clinical Pharmacodynamic Observations of SJG-136-DNA Interstrand Cross-links in Peripheral Blood Mononuclear Cells (PBMCs)



Dosing Schedule	Patient Cohort	Pharmacodynamic Endpoint	Observation
Daily x 3 every 21	Advanced Solid	DNA Interstrand	Correlated with systemic exposure of SJG-136.[4]
days	Tumors	Cross-links	
Daily x 3 every 21	Advanced Solid	DNA Interstrand	Detectable immediately before Cycle 2, indicating persistence.[4]
days	Tumors	Cross-links	

Experimental Protocols

Accurate quantification of SJG-136-DNA adducts requires meticulous experimental procedures. The following are detailed protocols for the recommended analytical methods.

Protocol 1: Quantification of SJG-136-DNA Interstrand Cross-links using a Modified Single-Cell Gel Electrophoresis (Comet) Assay

This method is suitable for measuring the overall level of DNA interstrand cross-linking in a cell population.





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